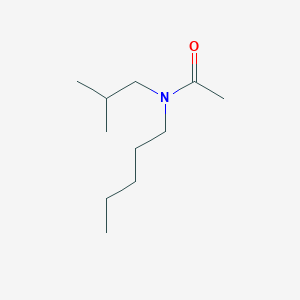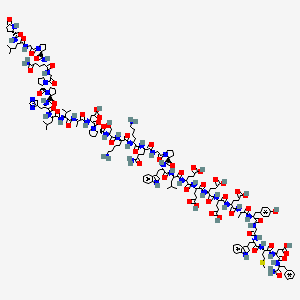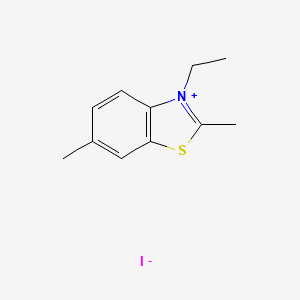
acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is a compound that combines the properties of acetic acid and a cyclohexenone derivative. Acetic acid, systematically named ethanoic acid, is a colorless liquid with a pungent smell and is widely known for its role in vinegar. The cyclohexenone derivative, (5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one, is a more complex organic molecule featuring a cyclohexene ring with specific substituents that contribute to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid typically involves the carbonylation of methanol, a process that uses methanol and carbon monoxide in the presence of a catalyst such as rhodium or iridium . For the cyclohexenone derivative, synthetic routes often involve the cyclization of appropriate precursors under acidic or basic conditions, followed by specific functional group modifications to introduce the methyl and prop-1-en-2-yl substituents.
Industrial Production Methods
Industrial production of acetic acid is predominantly achieved through the methanol carbonylation process, which is efficient and cost-effective . The production of cyclohexenone derivatives can involve various methods, including the oxidation of cyclohexanone or the use of Diels-Alder reactions to form the cyclohexene ring structure .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid undergoes several types of chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: Acetic acid can participate in esterification reactions to form esters.
The cyclohexenone derivative can undergo:
Addition Reactions: Due to the presence of the double bond in the cyclohexene ring.
Oxidation and Reduction: Modifying the functional groups attached to the ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic catalysts for esterification reactions.
Major Products
Oxidation of Acetic Acid: Carbon dioxide and water.
Reduction of Acetic Acid: Ethanol.
Addition to Cyclohexenone: Various substituted cyclohexanones depending on the reagents used.
Applications De Recherche Scientifique
Acetic acid and its derivatives are widely used in various fields:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: Involved in metabolic pathways and as a preservative.
Medicine: Used in the production of pharmaceuticals and as an antiseptic.
Industry: In the manufacture of plastics, textiles, and food products.
The cyclohexenone derivative has applications in:
Synthetic Chemistry: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in drug development due to its unique structure.
Mécanisme D'action
Acetic acid exerts its effects primarily through its acidic properties, which can disrupt cell membranes and denature proteins, making it effective as an antimicrobial agent . The cyclohexenone derivative’s mechanism of action would depend on its specific functional groups and their interactions with biological targets, potentially involving enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic Acid: A simpler carboxylic acid with similar acidic properties.
Propionic Acid: Another carboxylic acid with a slightly longer carbon chain.
Cyclohexanone: A related compound with a similar ring structure but lacking the specific substituents of the cyclohexenone derivative.
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,9H,1,5-6H2,2-3H3;1H3,(H,3,4)/t9-;/m0./s1 |
Clé InChI |
AVBSERYYNHXXNK-FVGYRXGTSA-N |
SMILES isomérique |
CC1=CC[C@@H](CC1=O)C(=C)C.CC(=O)O |
SMILES canonique |
CC1=CCC(CC1=O)C(=C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


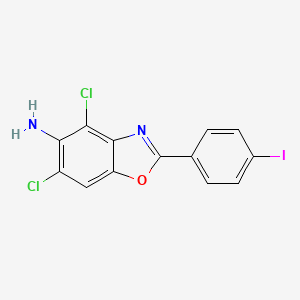
![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)



![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
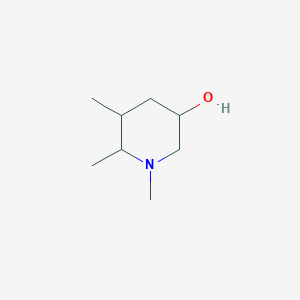

![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
